(S)-1-Boc-3-Phenyl-pyrrolidine
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Overview
Description
(S)-1-Boc-3-Phenyl-pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a phenyl group attached to the third carbon of the pyrrolidine ring. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-3-Phenyl-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-3-Phenyl-pyrrolidine.
Protection: The nitrogen atom of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting (S)-3-Phenyl-pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Boc-3-Phenyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives.
Substitution: Formation of free amine derivatives.
Scientific Research Applications
(S)-1-Boc-3-Phenyl-pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: It serves as a precursor in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-Boc-3-Phenyl-pyrrolidine is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the nitrogen atom, allowing for selective reactions at other sites of the molecule. Upon removal of the Boc group, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application.
Comparison with Similar Compounds
®-1-Boc-3-Phenyl-pyrrolidine: The enantiomer of (S)-1-Boc-3-Phenyl-pyrrolidine, differing in the spatial arrangement of atoms.
1-Boc-3-Methyl-pyrrolidine: A similar compound with a methyl group instead of a phenyl group.
1-Boc-3-Benzyl-pyrrolidine: A compound with a benzyl group instead of a phenyl group.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the phenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of chiral drugs and other biologically active molecules.
Properties
Molecular Formula |
C15H21NO2 |
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Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl (3S)-3-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1 |
InChI Key |
REGWJCQNMMXFBM-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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